molecular formula C5H7F3O B1311352 1,1,1-Trifluoropent-4-en-2-ol CAS No. 77342-37-1

1,1,1-Trifluoropent-4-en-2-ol

Cat. No.: B1311352
CAS No.: 77342-37-1
M. Wt: 140.1 g/mol
InChI Key: LWFLVOBZYLXRMP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropent-4-en-2-ol is a fluorinated organic compound with the molecular formula C5H7F3O It is characterized by the presence of three fluorine atoms attached to the first carbon atom and an alcohol group on the second carbon atom of a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of methyl 2,4-difluorobenzoate with this compound in the presence of sodium hydride in 1,4-dioxane at 90°C . This reaction yields the desired product after overnight stirring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoropent-4-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-4-en-2-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The alcohol group can form hydrogen bonds, influencing its interactions with biological molecules and enzymes.

Comparison with Similar Compounds

1,1,1-Trifluoropent-4-en-2-ol can be compared with other fluorinated alcohols such as:

    1,1,1-Trifluoro-2-propanol: Similar structure but with a shorter carbon chain.

    1,1,1-Trifluoro-3-butanol: Similar structure but with a different position of the alcohol group.

    1,1,1-Trifluoro-2-methyl-2-propanol: Similar structure but with a branched carbon chain.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the position of the alcohol group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1,1,1-trifluoropent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFLVOBZYLXRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447948
Record name 1,1,1-trifluoro-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77342-37-1
Record name 1,1,1-trifluoro-4-penten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,5-Trifluoropent-1-en-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of indium powder (2.3 g, 20 mmol) in water is added allyl bromide (2.5 mL, 30 mmol) followed by trifluoroacetaldehyde ethyl hemiacetal (1.3 mL, 10 mmol). The reaction mixture is stirred for 16 h and then extracted with t-butyl methyl ether (50 mL). The organic layer is washed with water, brine, dried with Na2SO4 and concentrated to give the title compound as a colorless oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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